2-ethenyl-5,8-dimethoxy-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethenyl-5,8-dimethoxy-3H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. These compounds have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-5,8-dimethoxy-3H-quinazolin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with an appropriate aldehyde or ketone, followed by cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are commonly used to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-ethenyl-5,8-dimethoxy-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazolinone core.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-ethenyl-5,8-dimethoxy-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes. Additionally, it can interact with DNA and RNA, leading to changes in gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-ethenyl-3H-quinazolin-4-one: Lacks the methoxy groups, which may affect its pharmacological properties.
5,8-dimethoxy-3H-quinazolin-4-one: Lacks the ethenyl group, which may influence its reactivity and biological activity.
2-methyl-5,8-dimethoxy-3H-quinazolin-4-one: Contains a methyl group instead of an ethenyl group, leading to different chemical and biological properties
Uniqueness
2-ethenyl-5,8-dimethoxy-3H-quinazolin-4-one is unique due to the presence of both ethenyl and methoxy groups, which contribute to its distinct chemical reactivity and potential therapeutic applications. These functional groups can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-ethenyl-5,8-dimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H12N2O3/c1-4-9-13-11-8(17-3)6-5-7(16-2)10(11)12(15)14-9/h4-6H,1H2,2-3H3,(H,13,14,15) |
InChI Key |
BXWBOIWNKYQBQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N=C(NC2=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.